

In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromo-6-methylpyridine**

Cat. No.: **B1314160**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,4-Dibromo-6-methylpyridine**, along with detailed experimental protocols for its synthesis and common reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

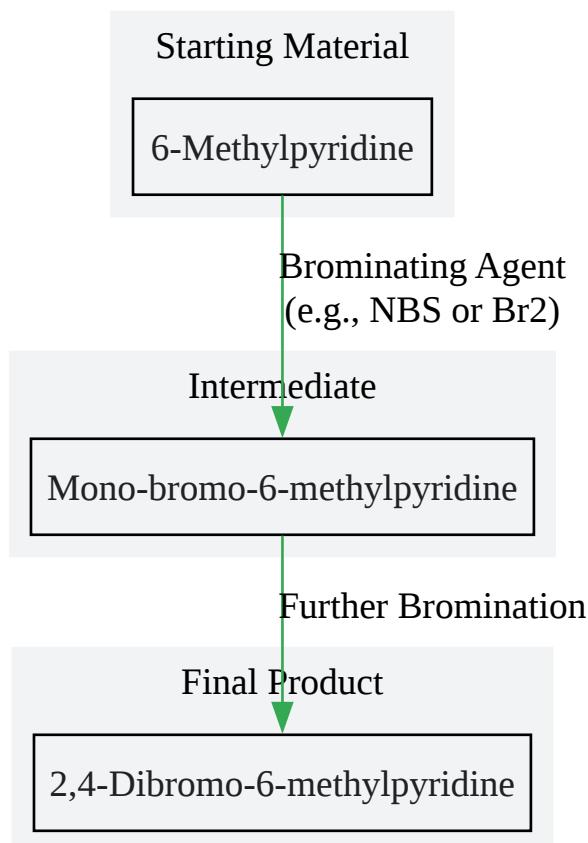
Core Compound Properties

2,4-Dibromo-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its two bromine atoms provide reactive sites for various cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Quantitative Data Summary

The key physical and chemical properties of **2,4-Dibromo-6-methylpyridine** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₆ H ₅ Br ₂ N
Molecular Weight	250.92 g/mol [1] [2] [3]
Exact Mass	250.87682 Da [1] [3]
Monoisotopic Mass	248.87887 Da [1] [3]
Density	1.911 g/cm ³ [4]
Boiling Point	259.331 °C at 760 mmHg [4]
Melting Point	Not available [4]
CAS Number	79055-52-0 [1] [3] [4]


Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,4-Dibromo-6-methylpyridine** is not readily available in the cited public literature. Researchers should perform their own analyses for characterization.

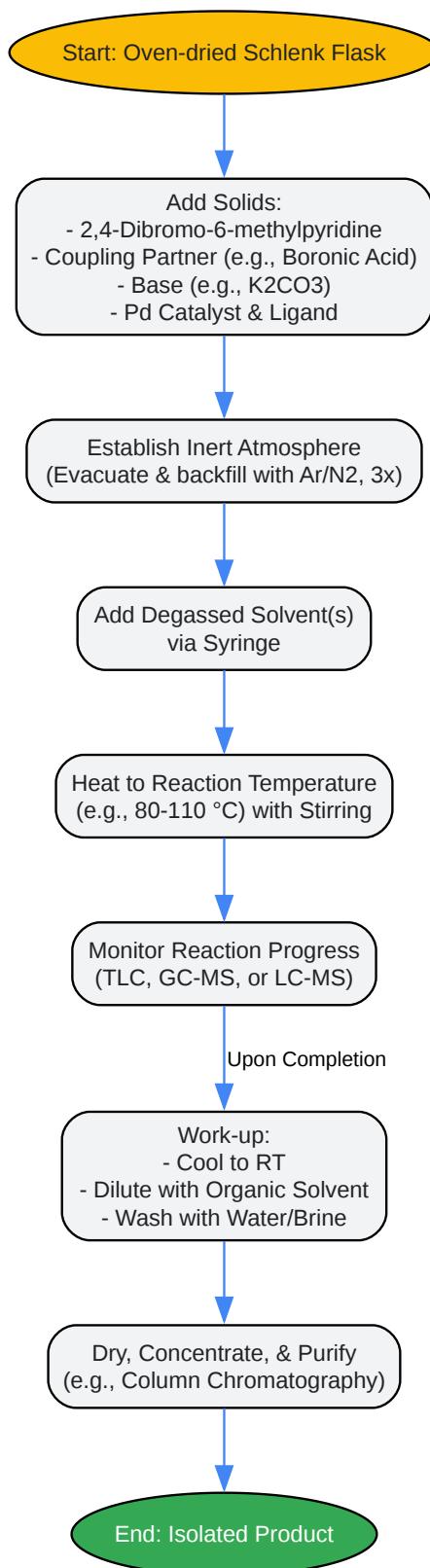
Synthesis and Reactions

Halogenated pyridines like **2,4-Dibromo-6-methylpyridine** are valuable intermediates, primarily due to the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **2,4-Dibromo-6-methylpyridine** is not readily available. However, a plausible route involves the stepwise bromination of 6-methylpyridine (2-picoline).[\[2\]](#) The directing effects of the nitrogen atom and the methyl group would influence the position of bromination.

[Click to download full resolution via product page](#)


Plausible synthesis of **2,4-Dibromo-6-methylpyridine**.

Key Experimental Protocols

The following sections provide detailed, generalized methodologies for key palladium-catalyzed cross-coupling reactions in which **2,4-Dibromo-6-methylpyridine** can be utilized. These protocols are based on established procedures for similar bromopyridine derivatives and should be optimized for specific substrates.

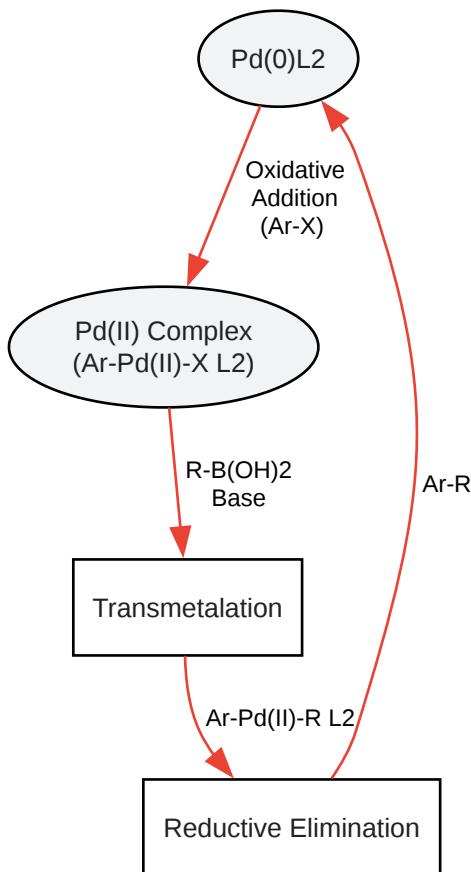
General Experimental Workflow for Cross-Coupling Reactions

The workflow for a typical palladium-catalyzed cross-coupling reaction under an inert atmosphere is outlined below.

[Click to download full resolution via product page](#)

General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling


This reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron compound.

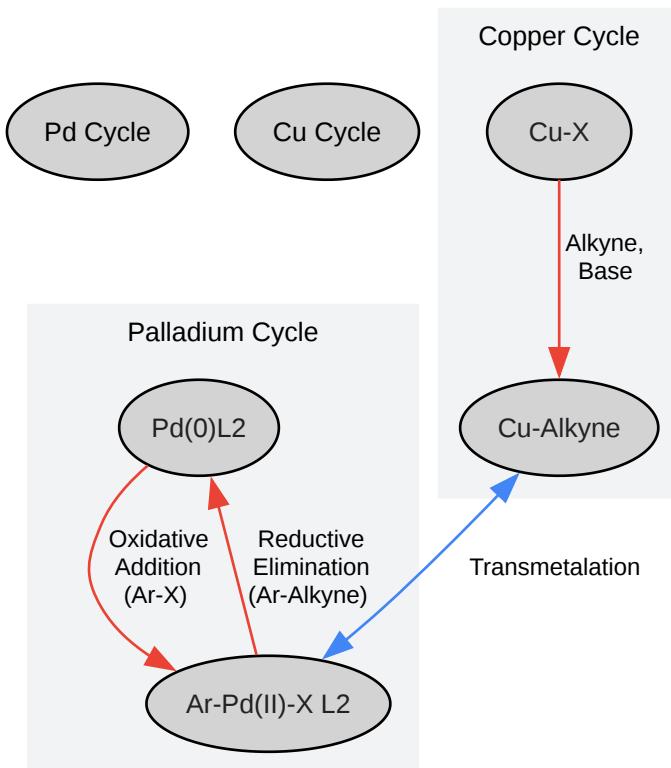
- Materials:

- **2,4-Dibromo-6-methylpyridine** (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[5]
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[5]
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[5]
- Inert gas (Argon or Nitrogen)

- Procedure:

- To a dry Schlenk flask, add **2,4-Dibromo-6-methylpyridine**, the arylboronic acid, the base, and the palladium catalyst.[5]
- Seal the vessel, then evacuate and backfill with an inert gas three times.[5]
- Add the degassed solvent system via syringe.[5]
- Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[6]
- Monitor the reaction's progress via TLC, GC-MS, or LC-MS.[5]
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[5]
- Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

[Click to download full resolution via product page](#)


Simplified Suzuki-Miyaura catalytic cycle.

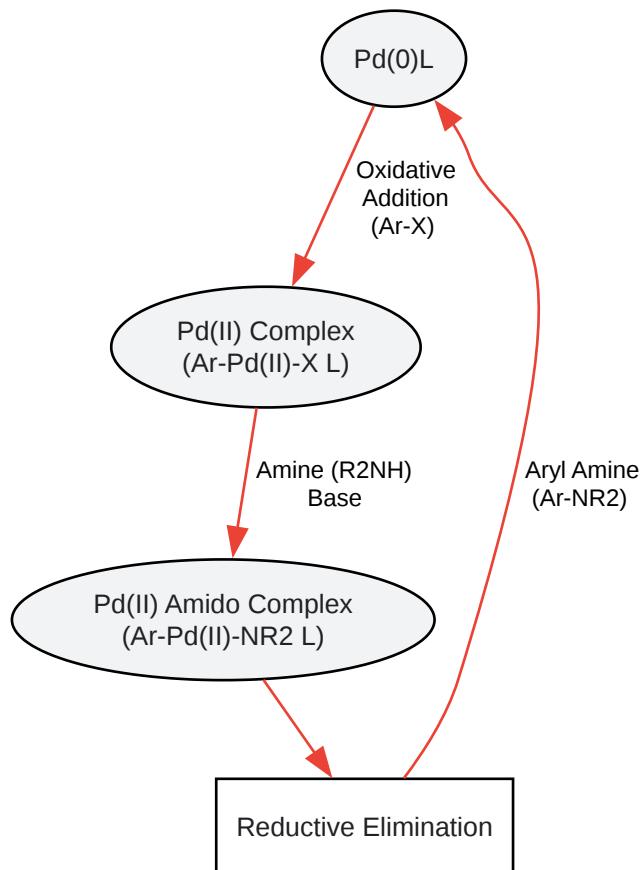
Sonogashira Coupling

This reaction couples the pyridine ring with a terminal alkyne to form an alkynylpyridine.

- Materials:
 - **2,4-Dibromo-6-methylpyridine** (1.0 equiv)
 - Terminal alkyne (1.1–1.2 equiv)^{[7][8]}
 - Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, $\text{Pd}(\text{PPh}_3)_4$; 1–5 mol%)^[9]
 - Copper(I) co-catalyst (e.g., CuI ; 1–10 mol%)^[9]
 - Amine base (e.g., Et_3N , DIPEA)^[9]

- Anhydrous, deoxygenated solvent (e.g., THF, DMF)[9]
- Procedure:
 - In a dry Schlenk flask under an inert atmosphere, dissolve **2,4-Dibromo-6-methylpyridine** in the chosen solvent.
 - Add the palladium catalyst, copper(I) iodide, and the amine base.[7]
 - Add the terminal alkyne dropwise to the mixture.[7]
 - Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on substrate reactivity.[9]
 - Monitor the reaction progress by TLC or LC-MS.[9]
 - Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[9]
 - Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7][9]
 - Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)


Simplified Sonogashira catalytic cycle.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.

- Materials:
 - 2,4-Dibromo-6-methylpyridine** (1.0 equiv)
 - Amine (1.2–1.5 equiv)[\[10\]](#)
 - Palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$; 1-5 mol%)[\[10\]](#)
 - Phosphine ligand (e.g., BINAP, XPhos; 1.5-10 mol%)[\[10\]](#)
 - Base (e.g., NaOtBu , K_3PO_4 ; 1.4–2.0 equiv)[\[10\]](#)

- Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[[10](#)]
- Procedure:
 - To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.[[10](#)]
 - Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[[10](#)]
 - Add the anhydrous solvent via syringe and stir for 10-15 minutes to pre-form the catalyst. [[10](#)]
 - Add **2,4-Dibromo-6-methylpyridine** and the amine to the reaction mixture.[[10](#)]
 - Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[[10](#)]
 - Monitor the reaction for completion by TLC or GC-MS.
 - After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[[1](#)]
 - Extract the product, dry and concentrate the organic layers, and purify by column chromatography.

[Click to download full resolution via product page](#)

Simplified Buchwald-Hartwig catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS # 39919-65-8, 2,5-Dibromo-6-methylpyridine, 3,6-Dibromo-2-methylpyridine, 3,6-Dibromo-2-picoline - chemBlink [chemblink.com]
- 3. 2,4-Dibromo-6-methylpyridine | C6H5Br2N | CID 12643720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. thalesnano.com [thalesnano.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314160#molecular-weight-of-2-4-dibromo-6-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com